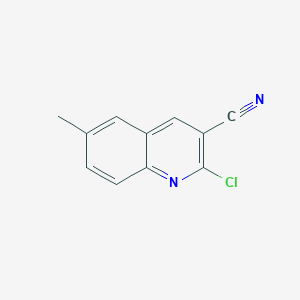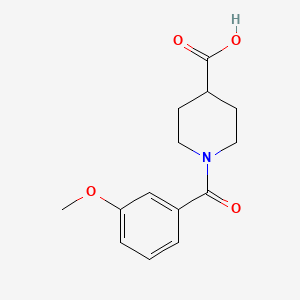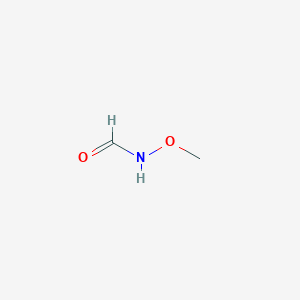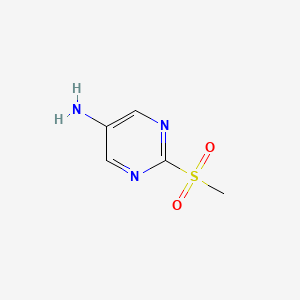
Decyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
, also known as decyl propanoate or fema 2369, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a cognac, ether, and fatty taste.
Wissenschaftliche Forschungsanwendungen
1. Applications in the Chemical and Pharmaceutical Industries
Decyl propionate, a derivative of propionic acid, finds its applications majorly in the chemical and pharmaceutical industries. Propionic acid is a valuable carboxylic acid produced through microbial fermentation and is used extensively in these industries. The processes involved in the production and recovery of propionic acid, such as reactive extraction, are pivotal in enhancing the efficiency of its use in various industrial applications (Keshav, Chand, & Wasewar, 2009).
2. Use in Food Industry and Environmental Implications
In the food industry, propionic acid, from which decyl propionate can be derived, is employed as a preservative due to its antimicrobial properties. The study of propionate's mechanism of action against fungal organisms like Aspergillus nidulans offers insights into its efficacy as a food preservative. This understanding is crucial for developing more effective preservation strategies in the food industry (Brock & Buckel, 2004).
3. Propionic Acid in Biological Systems and Health Research
Research on the metabolism of propionic acid in biological systems, such as its oxidation in glial cells and its effects on neuronal histone acetylation, provides valuable insights into the biochemistry of related compounds like decyl propionate. This research has implications for understanding metabolic disorders and neurological conditions associated with propionic acid metabolism, which may extend to the study of decyl propionate (Nguyen et al., 2007).
4. Environmental Technology and Wastewater Treatment
In environmental technology, particularly in wastewater treatment, propionic acid plays a role in the metabolism of phosphorus-accumulating organisms. These findings can have implications for the broader application of related compounds like decyl propionate in environmental biotechnology and waste management (Lemos et al., 2003).
5. Analytical Applications in Chromatography
Decyl propionate and its related compounds have been used in chromatographic studies for the analysis of short-chain fatty acids. Such analytical applications are crucial in various fields, including food chemistry, environmental analysis, and pharmaceuticals (Craig, Tulloch, & Murty, 1963).
Eigenschaften
CAS-Nummer |
5454-19-3 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
decyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
HUOYUOXEIKDMFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)CC |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC |
Dichte |
d20 0.86 0.857-0.867 |
Andere CAS-Nummern |
5454-19-3 |
Physikalische Beschreibung |
colourless to pale yellow liquid with a slightly fatty, aldehyde odou |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



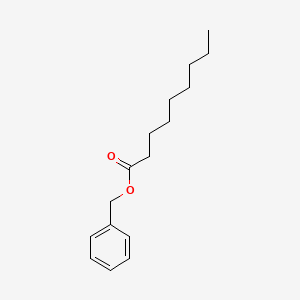
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)
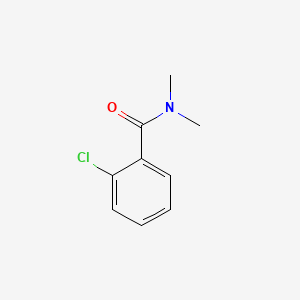

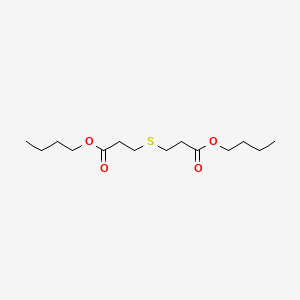

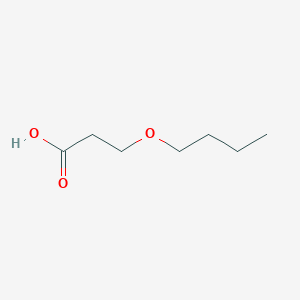

![N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide](/img/structure/B1607279.png)
![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)
